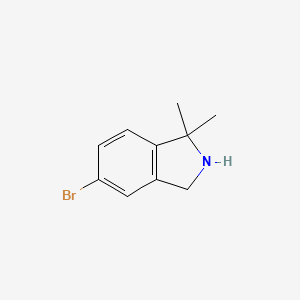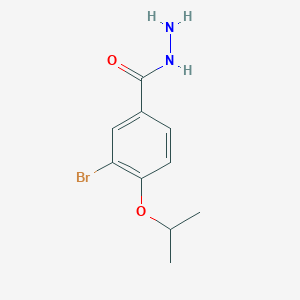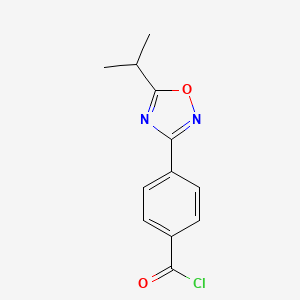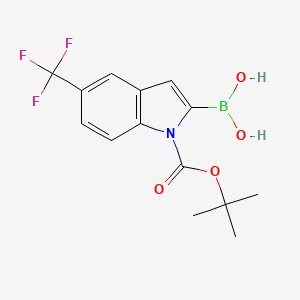
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine
Overview
Description
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is an organic compound that is primarily used in the synthesis of pharmaceuticals and other compounds. It is a monoalkylated piperidine derivative, containing a single bromophenyl group. Its chemical name is 1-bromo-1-(3-phenylethyl)-4-methylpiperidine and its CAS number is 678-21-3. It is a colorless, odorless solid at room temperature and is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Conformational Analysis and Orientation
Research by Dorn, Katritzky, and Nesbit (1967) on the conformational analysis of saturated heterocycles, including compounds like 4-Hydroxy-1-methyl-4-phenylpiperidine, is fundamental in understanding the orientation and structural dynamics of similar piperidine derivatives. This study illustrates the importance of stereochemical considerations in chemical synthesis, relevant to compounds like 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine (Dorn, Katritzky, & Nesbit, 1967).
Synthesis and Biological Activity
A study on the synthesis and antimicrobial activity of novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, highlights the potential for similar bromophenyl compounds in antimicrobial applications. This research suggests that derivatives of bromophenyl piperidine could possess significant in vitro inhibitory activities against a range of fungi, indicating their potential as fungicides (Cvetković et al., 2019).
Antibacterial Evaluation
The antibacterial properties of piperidine derivatives have been studied extensively. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated various 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, providing insights into their potential as antibacterial agents. This study underscores the importance of piperidine structures in developing new antibacterial compounds (Aziz‐ur‐Rehman et al., 2017).
Antiviral Activity
The potential of piperidine derivatives in antiviral applications is highlighted by Palani et al. (2002), who explored oximino-piperidino-piperidine amides as CCR5 receptor antagonists with anti-HIV activity. This research demonstrates the relevance of piperidine structures in the development of new antiviral therapies (Palani et al., 2002).
Thermodynamic and Physicochemical Properties
The study of bromide-based ionic liquids and their mixtures with water, including compounds like 1-ethyl-1-methylpiperidinium bromide, provides insights into the thermodynamic and physicochemical properties of these substances. Such research is crucial for applications in absorption refrigeration technology and other industrial applications (Królikowska, Paduszyński, & Zawadzki, 2019).
Chemical Synthesis and Stereochemistry
The synthesis and stereochemistry of phenylethynylated piperidines, like 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones, are key in understanding the structural dynamics and potential applications of piperidine derivatives in chemical synthesis. This field of study opens up possibilities for the development of new synthetic methods and compounds (Praliev et al., 1986).
Properties
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-11-6-8-16(9-7-11)12(2)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXRRHIRAJSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)



![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)




![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
